(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride
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Overview
Description
(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H14ClN2O. It is a hydrazine derivative, which means it contains the functional group -NH-NH2. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 5,5-dimethyloxolan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(5,5-dimethyloxolan-3-yl)hydrazine: The non-hydrochloride form of the compound.
(5,5-dimethyloxolan-3-yl)hydrazone: A related compound with a different functional group.
(5,5-dimethyloxolan-3-yl)hydrazide: Another derivative with a similar structure.
Uniqueness
(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride is unique due to its specific hydrazine functional group and the presence of the oxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2680529-26-2 |
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Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(5,5-dimethyloxolan-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2)3-5(8-7)4-9-6;/h5,8H,3-4,7H2,1-2H3;1H |
InChI Key |
IQLLRLSMMPLPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)NN)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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